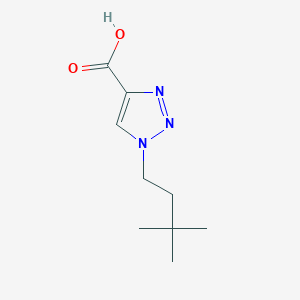

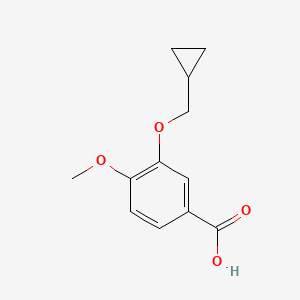

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . The synthesis of these compounds involves a multicomponent reaction which gives a wide access to triazole derivatives production .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings . The molecular formula of triazole is C2H3N3 . The molecular weight of 1,2,4-Triazole-3-carboxylic Acid is 113.07 .Chemical Reactions Analysis

Triazoles can be used as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system with the addition of bases such as CsCO3 and DBU .Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary. For instance, the absorption maxima in DMSO, 1,4-dioxane, and MeOH were in the 325–342 nm range . The optical properties of acids changed in the absorption spectra in MeOH, where a blue-shift of 8–15 nm (829–1741 cm−1) and a higher molar extinction coefficient (ε) were observed in MeOH .Applications De Recherche Scientifique

Triazole-Based Scaffolds

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a variant of the 5-amino-1,2,3-triazole-4-carboxylic acid molecule, which is significant in the preparation of peptidomimetics and biologically active compounds. These compounds are based on the triazole scaffold. Ferrini et al. (2015) developed a method using ruthenium-catalyzed cycloaddition to create a protected version of this triazole amino acid, useful for making triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Supramolecular and Coordination Chemistry

The 1,2,3-triazole ring, such as found in this compound, is crucial in supramolecular and coordination chemistry. Schulze and Schubert (2014) highlight the diverse supramolecular interactions of 1,2,3-triazoles, which are utilized in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Synthesis of 1,3,5-Substituted 1,2,4-Triazoles

The this compound is related to 1,3,5-substituted 1,2,4-triazoles, which can be synthesized from carboxylic acids. Castanedo et al. (2011) describe a method for creating diverse triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines (Castanedo et al., 2011).

Medicinal Chemistry and Drug Discovery

The structure of this compound is closely associated with the broader family of 1,2,3-triazoles, which are important in medicinal chemistry. Bonandi et al. (2017) discuss the role of the 1,2,3-triazole ring as a bioisostere in drug analogs, given its antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).

Mécanisme D'action

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . They are often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine, or rufinamide .

Mode of Action

Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . This allows them to interact with various biological targets, leading to a range of biological activities.

Biochemical Pathways

The synthesis of triazole compounds involves the copper-catalyzed 1,3-dipolar huisgen cycloaddition of azides to alkynes, known as the cuaac reaction . This reaction has applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Safety and Hazards

Orientations Futures

The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry . The therapeutic importance of triazole derivatives has led to the decision to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

1-(3,3-dimethylbutyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWSBVWULHLROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1C=C(N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)

![3-(2,5-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771175.png)

![N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2771176.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2771178.png)

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)

![N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2771185.png)